5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
Description
5-[2-(2,4-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a synthetic small molecule featuring a hydroxybenzamide core linked to a 1,3-thiazole ring substituted with a 2,4-difluoroanilino group. This structure combines pharmacophoric elements from benzamide and thiazole derivatives, which are well-documented in medicinal chemistry for antimicrobial, antifungal, and anticancer activities . The hydroxy group at position 2 of the benzamide and the electron-withdrawing fluorine substituents on the aniline moiety may enhance binding affinity to biological targets, such as enzymes or receptors involved in microbial or cancer pathways .
Properties
Molecular Formula |
C16H11F2N3O2S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H11F2N3O2S/c17-9-2-3-12(11(18)6-9)21-16-20-7-14(24-16)8-1-4-13(22)10(5-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21) |
InChI Key |
WWILGKWFEHUQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)NC3=C(C=C(C=C3)F)F)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then coupled with 2-hydroxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring and difluoroanilino group can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on modifications to the benzamide core, thiazole substituents, or anilino groups. Key examples include:
Table 1: Comparison of Structural and Functional Properties
Key Observations:
- Substituent Position and Bioactivity: The target compound’s 2,4-difluoroanilino group may confer enhanced metabolic stability compared to chlorophenyl or nitro-substituted analogues (e.g., compounds 13, 20) due to fluorine’s electronegativity and resistance to oxidative degradation .
- Thiazole-Linked Scaffolds : Compounds incorporating triazole or thiazolidinedione rings (e.g., 9c in , in ) exhibit divergent activities (antioxidant vs. antifungal), highlighting the thiazole’s versatility in drug design .
Biological Activity
The compound 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a thiazole ring, a difluoroaniline moiety, and a hydroxybenzamide group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The presence of fluorine atoms in the difluoroaniline group enhances the compound's electron-withdrawing properties, which may influence its biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Five-membered heterocyclic structure |
| Difluoroaniline Moiety | Electron-withdrawing group |
| Hydroxybenzamide Group | Potential for hydrogen bonding |
Research indicates that compounds containing thiazole and hydroxybenzamide structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms of action for this compound are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways.
Case Studies
-
Anticancer Activity :
A study investigated the efficacy of this compound on various cancer cell lines. Results showed significant inhibition of cell growth in breast and colon cancer models. The compound appeared to induce apoptosis through caspase activation pathways. -
Antimicrobial Effects :
Another research focused on the antimicrobial properties of the compound against several bacterial strains. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections.
Table 2: Biological Activities and Findings
| Activity Type | Model/Method Used | Key Findings |
|---|---|---|
| Anticancer | Breast and colon cancer cell lines | Induced apoptosis via caspase pathways |
| Antimicrobial | Bacterial strain assays | Significant inhibition of Gram-positive bacteria |
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Benzamide | Contains thiazole and amide | Anticancer activity |
| Difluorinated Aniline | Fluorine-substituted aniline | Varies based on substitution |
| Salicylamide | Hydroxybenzamide structure | Antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
